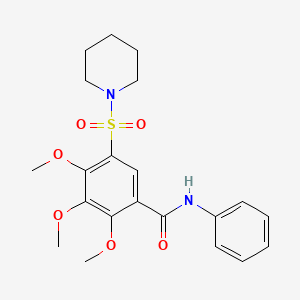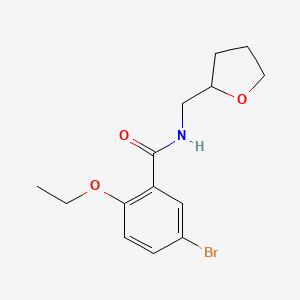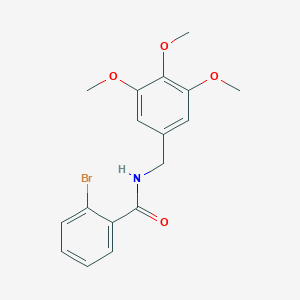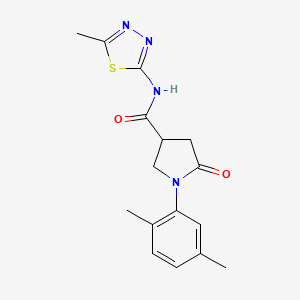![molecular formula C16H17ClN2O3S B4401677 N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401677.png)
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide
説明
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as CES-101, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is expressed in the nervous system and plays a crucial role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon regeneration and functional recovery in animal models of spinal cord injury and peripheral nerve injury.
作用機序
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide inhibits PTPσ by binding to its active site and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of downstream signaling molecules that are involved in axon growth and regeneration.
Biochemical and Physiological Effects:
This compound has been shown to promote axon growth and regeneration in vitro and in vivo. In animal models of spinal cord injury and peripheral nerve injury, this compound treatment has been shown to promote functional recovery and improve motor function. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide is a highly specific inhibitor of PTPσ and has been shown to be effective in promoting axon regeneration and functional recovery in preclinical models of neurological injury. However, this compound has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of PTPσ. Another area of interest is the investigation of the mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function. Additionally, this compound may have potential applications in other neurological disorders beyond spinal cord injury and peripheral nerve injury, such as traumatic brain injury and stroke. Further research is needed to fully understand the potential of this compound as a therapeutic agent for these conditions.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied in preclinical models of spinal cord injury and peripheral nerve injury. In these models, this compound has been shown to promote axon regeneration and functional recovery. This compound has also been investigated for its potential to treat other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-23(21,22)19-14-7-4-12(5-8-14)16(20)18-15-9-6-13(17)10-11(15)2/h4-10,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXSKBXMZJTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401599.png)

![2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide](/img/structure/B4401616.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4401619.png)
![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)


![N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)
![1-[4-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4401655.png)

![N-(2,3-dimethylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4401661.png)
![5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4401666.png)
![1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4401672.png)
